molecular formula C14H18N2O2 B2375259 2-(cyclopentyloxy)-N-cyclopropylisonicotinamide CAS No. 2034492-97-0

2-(cyclopentyloxy)-N-cyclopropylisonicotinamide

Cat. No. B2375259
CAS RN: 2034492-97-0
M. Wt: 246.31
InChI Key: PIVMTAWQSUQNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentyloxy)-N-cyclopropylisonicotinamide, also known as CPI-1189, is a novel compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of isonicotinamides and has been found to exhibit promising biological activities.

Scientific Research Applications

Cyclophosphamide and Cancer Therapy

Cyclophosphamide, an alkylating agent in the oxazaphosphorine group, has shown success in cancer therapy. It functions as an antineoplastic drug and an immunosuppressive agent, commonly used in blood and marrow transplantation (BMT). Its unique metabolism and inactivation by aldehyde dehydrogenase contribute to its cytotoxic properties (Emadi, Jones, & Brodsky, 2009).

COX-2 Inhibitors and Cancer

Cyclooxygenase 2 (COX-2) inhibitors have been studied for their potential in cancer treatment. These inhibitors, which block the formation of prostaglandins from arachidonic acid, have shown effects in various cancers, including colorectal and breast cancer. They could potentially be used as adjunctive therapy in familial polyposis and are currently being evaluated for broader applications (Brown & DuBois, 2005).

The Role of Cyclopropyl Groups in Drug Molecules

The cyclopropyl fragment, a structural component in many drug molecules, plays a significant role in drug development. It's particularly notable in the transition of drug candidates from the preclinical to clinical stages. The unique features of the cyclopropyl ring, such as coplanarity and enhanced π-character of C-C bonds, contribute to the efficacy of drugs containing this group (Talele, 2016).

Mitochondrial-Mediated Apoptosis in Cancer Therapy

Certain compounds, like N-(4-Hydroxyphenyl)retinamide, induce apoptosis in cancer cells via mitochondrial-mediated pathways. This process involves enhanced generation of reactive oxygen species (ROS) and changes in mitochondrial and endoplasmic reticulum functions. This mechanism is being explored for its therapeutic potential in cancer treatment (Tiwari et al., 2006).

Immunomodulatory Properties of Cyclophosphamide

Cyclophosphamide also has immunomodulatory properties, making it useful in tumor vaccination protocols and in controlling post-transplant allo-reactivity. Its selective effects on T cells are of particular interest in cancer treatment (Ahlmann & Hempel, 2016).

properties

IUPAC Name

2-cyclopentyloxy-N-cyclopropylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(16-11-5-6-11)10-7-8-15-13(9-10)18-12-3-1-2-4-12/h7-9,11-12H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVMTAWQSUQNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.